molecular formula C10H17F2N B1432723 9,9-Difluoro-3-azaspiro[5.5]undecane CAS No. 1781297-83-3

9,9-Difluoro-3-azaspiro[5.5]undecane

Cat. No.: B1432723
CAS No.: 1781297-83-3
M. Wt: 189.25 g/mol
InChI Key: GEBXOSZBSJBSEZ-UHFFFAOYSA-N
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Description

9,9-Difluoro-3-azaspiro[5.5]undecane is a fluorinated heterocyclic compound featuring a spirocyclic structure with nitrogen (aza) and fluorine substituents. Its molecular formula is C₁₀H₁₆F₂N, and its hydrochloride derivative (CAS 1781189-10-3) has a molecular weight of 225.71 g/mol . The compound’s spiro[5.5]undecane skeleton consists of two fused six-membered rings sharing a central sp³-hybridized carbon atom. This compound is primarily used in research settings, though commercial availability has been discontinued, suggesting challenges in synthesis or scalability .

Properties

IUPAC Name

9,9-difluoro-3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXOSZBSJBSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCNCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 9,9-Difluoro-3-azaspiro[5.5]undecane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-azaspiro[5.5]undecanone, while reduction may produce a fully reduced spirocyclic amine .

Scientific Research Applications

9,9-Difluoro-3-azaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism by which 9,9-Difluoro-3-azaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[5.5]undecane scaffold is a versatile framework in medicinal and materials chemistry. Below is a detailed comparison of 9,9-difluoro-3-azaspiro[5.5]undecane with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
9,9-Difluoro-3-azaspiro[5.5]undecane 9-F, 3-NH C₁₀H₁₆F₂N 196.24 Fluorine-induced metabolic stability
1-Azaspiro[5.5]undecane (Histrionicotoxin core) 1-NH C₁₁H₂₁N 167.29 Bioactive alkaloid framework
3-Benzyl-3-azaspiro[5.5]undecane hydrochloride 3-NH, 3-benzyl C₁₆H₂₄N₂·HCl 281.84 Pharmacological intermediates
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane 2-NH, 9-O, 5-CF₃ C₁₀H₁₅F₃N₂O 236.24 Agrochemical/Pharmaceutical applications
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane 2,4,8,10-O, 3,9-vinyl C₁₁H₁₆O₄ 212.25 Polymer synthesis (self-catalyzed polyesters)

Key Comparative Analysis

  • Electronic Effects: Fluorine substituents in 9,9-difluoro-3-azaspiro[5.5]undecane increase electronegativity and lipophilicity compared to non-fluorinated analogs like 1-azaspiro[5.5]undecane . This enhances metabolic resistance, a trait shared with the trifluoromethyl group in 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane .
  • Stereochemical Flexibility : Compounds like 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane exhibit axial chirality due to substituent positions, unlike the fluorine-restricted 9,9-difluoro derivative .
  • Applications : While 9,9-difluoro-3-azaspiro[5.5]undecane is research-focused, derivatives such as 3-benzyl-3-azaspiro[5.5]undecane hydrochloride are explored for CNS drug development due to improved bioavailability . Oxygen-rich analogs (e.g., tetraoxaspiro derivatives) are utilized in biodegradable polymers .

Research Findings and Trends

  • Pharmacological Potential: Fluorine and trifluoromethyl groups in spiro compounds are linked to enhanced blood-brain barrier penetration, making them candidates for neuroactive drugs .
  • Material Science : Oxygen-rich spiro compounds (e.g., tetraoxaspiro derivatives) show promise in creating erosion-controlled polymers for drug delivery .

Biological Activity

Overview

9,9-Difluoro-3-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, which include a nitrogen atom integrated into a spiro ring system. This compound has garnered attention due to its biological activity, particularly its interaction with the γ-aminobutyric acid type A receptor (GABAAR), where it acts as a competitive antagonist.

The primary mode of action of 9,9-Difluoro-3-azaspiro[5.5]undecane involves antagonism at the GABAAR. By binding to the active site of the receptor, it prevents the natural ligand, GABA, from exerting its inhibitory effects on neuronal excitability. This disruption can lead to altered neurotransmission and changes in cellular signaling pathways.

Target Interaction

  • Target Receptor: GABAAR
  • Action Type: Competitive antagonist
  • Resulting Effects: Modulation of inhibitory signaling pathways in neurons.

Research indicates that 9,9-Difluoro-3-azaspiro[5.5]undecane interacts with various biomolecules and enzymes, influencing cellular processes such as gene expression and metabolism. Its biochemical properties include:

  • Cellular Effects: Alters cell function by modulating signaling pathways.
  • Molecular Mechanism: Involves binding interactions and potential enzyme inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it exhibits low cellular membrane permeability, which may limit its bioavailability and effectiveness in certain biological contexts. Stability studies indicate that while the compound remains stable under specific conditions, degradation products could exhibit different biological activities.

Research Applications

9,9-Difluoro-3-azaspiro[5.5]undecane has several applications across various fields:

  • Chemistry: Utilized as a building block for synthesizing more complex spirocyclic compounds.
  • Biology: Investigated for potential antibacterial and antifungal properties.
  • Medicine: Explored for drug development targeting specific receptors or enzymes.
  • Industry: Employed in creating advanced materials with unique properties.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of 9,9-Difluoro-3-azaspiro[5.5]undecane and its analogs:

StudyFindings
Pendergrass et al. (2024)Demonstrated that compounds similar to 9,9-Difluoro-3-azaspiro[5.5]undecane exhibit significant inhibitory effects on GABAAR activity at varying concentrations.
X-Mol Research (2024)Highlighted the importance of fluorine substitution in enhancing biological activity and receptor binding affinity compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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